5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
Imidazoquinazolines are a class of organic compounds that contain a quinazoline core structure with an imidazole ring fused to it . They are part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom that is not carbon within their ring structure .
Synthesis Analysis
The synthesis of imidazoquinazolines often involves the condensation of benzylamines and quinazolinones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . These reactions often use catalysts and proceed under specific conditions .Molecular Structure Analysis
Imidazoquinazolines have a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazoline core, and an imidazole ring . The exact structure can vary depending on the specific compound and the presence of any functional groups .Chemical Reactions Analysis
Imidazoquinazolines can undergo various chemical reactions, including oxidative amination . The exact reactions and their mechanisms can depend on the specific compound and the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoquinazolines can vary depending on the specific compound. Quinazoline, a related compound, is a light yellow crystalline solid that is soluble in water .Scientific Research Applications
Synthetic Chemistry Applications
Novel Synthetic Routes and Derivatives A key aspect of research on 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one involves the development of novel synthetic routes to create its derivatives. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, showcasing the versatility of the core structure in generating a variety of compounds with potential biological activities (R. Al-Salahi & D. Geffken, 2011). This highlights the compound's utility as a building block in synthetic chemistry for accessing a wide range of heterocyclic compounds.
Pharmacological Applications
Antimicrobial and Anthelmintic Activities Derivatives of this compound have been investigated for their antimicrobial and anthelmintic activities. Research has shown that peptide derivatives of iodoquinazolinones/nitroimidazoles, which include the imidazo[1,2-c]quinazolin-2(3H)-one scaffold, exhibit significant antimicrobial activity against various pathogenic microbes and anthelmintic activity against several earthworm species, underscoring their potential in developing new antimicrobial and anthelmintic agents (R. Dahiya, Anil Kumar, & R. Yadav, 2008).
Molecular Docking Studies and Biological Activities
Antibacterial Activity and Molecular Docking Further emphasizing the compound's pharmacological potential, substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates derived from anthranilamide and synthesized through a series of chemical reactions, have been evaluated for their in vitro antibacterial activity and subjected to molecular docking studies. These compounds exhibited significant growth inhibition activity against bacteria, pointing to their utility in designing new antibacterial agents (S. Mood, U. Boda, & H. Guguloth, 2022).
Mechanism of Action
Target of Action
It’s worth noting that imidazoquinazoline compounds have been found to interact with various biological targets, such as nk1 receptor ligands and central benzodiazepine receptors .
Mode of Action
It’s known that imidazoquinazoline compounds can undergo iodine promoted dual oxidative c(sp3)–h amination . This process involves a tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazoquinazolinones via a sequential amination–oxidation–annulation–aromatisation .
Biochemical Pathways
The synthesis of similar imidazoquinazoline compounds involves a decarboxylative cyclization under metal-free conditions . This suggests that the compound might interact with biochemical pathways involving decarboxylation reactions.
Result of Action
Similar imidazoquinazoline compounds have been found to exhibit various biological activities .
Action Environment
The synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Properties
IUPAC Name |
5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXVDVCGKUNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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